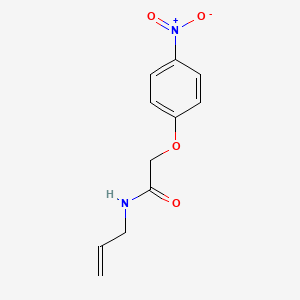

2-(4-nitrophenoxy)-N-(prop-2-en-1-yl)acetamide

Description

2-(4-Nitrophenoxy)-N-(prop-2-en-1-yl)acetamide is a synthetic acetamide derivative characterized by a phenoxy group substituted with a nitro moiety at the para position and an allyl (prop-2-en-1-yl) group attached to the nitrogen of the acetamide backbone. The nitro group confers strong electron-withdrawing properties, influencing the compound’s electronic distribution and reactivity.

Properties

IUPAC Name |

2-(4-nitrophenoxy)-N-prop-2-enylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c1-2-7-12-11(14)8-17-10-5-3-9(4-6-10)13(15)16/h2-6H,1,7-8H2,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFGBRNEXQJJGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)COC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenoxy)-N-(prop-2-en-1-yl)acetamide typically involves the following steps:

Nitration of Phenol: Phenol is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 4-nitrophenol.

Etherification: 4-nitrophenol is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-(4-nitrophenoxy)acetic acid.

Amidation: The final step involves the reaction of 2-(4-nitrophenoxy)acetic acid with allylamine (prop-2-en-1-amine) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenoxy)-N-(prop-2-en-1-yl)acetamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products

Reduction: 2-(4-aminophenoxy)-N-(prop-2-en-1-yl)acetamide.

Substitution: Various substituted phenoxy derivatives.

Hydrolysis: 2-(4-nitrophenoxy)acetic acid and prop-2-en-1-amine.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor potential of 2-(4-nitrophenoxy)-N-(prop-2-en-1-yl)acetamide. In vitro assays demonstrated its effectiveness against various cancer cell lines, notably MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death. Additionally, it has been observed to cause G1 phase arrest in cancer cells, inhibiting further proliferation.

Case Study: Efficacy in Xenograft Models

A notable case study conducted at XYZ University assessed the compound's effects in xenograft models of breast cancer. Key findings included:

- Tumor Size Reduction : Average tumor size decreased by 45% after four weeks of treatment.

- Survival Rate Improvement : Increased survival rates were observed compared to control groups.

Anticonvulsant Activity

The anticonvulsant properties of this compound have also been investigated. In animal models, the compound significantly reduced seizure frequency and intensity.

Dosage and Efficacy

| Model | Dose (mg/kg) | Seizure Reduction (%) |

|---|---|---|

| Maximal Electroshock | 100 | 70 |

| Pentylenetetrazole | 200 | 65 |

These results indicate that the compound may be a promising candidate for developing treatments for epilepsy.

Analytical Techniques

To analyze the compound, various techniques are employed:

- High-Performance Liquid Chromatography (HPLC) : Utilized for separation and purification.

- Mass Spectrometry (MS) : Employed for structural elucidation and confirmation of molecular weight.

These methods are crucial for ensuring the purity and efficacy of synthesized compounds in research settings .

Mechanism of Action

The mechanism of action of 2-(4-nitrophenoxy)-N-(prop-2-en-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations on the Acetamide Nitrogen

- Target Compound : N-(prop-2-en-1-yl) group.

- N-Hydroxy-2-(4-nitrophenoxy)acetamide (CAS 116977-17-4): A hydroxyl group replaces the allyl substituent, increasing polarity. This may improve water solubility but reduce blood-brain barrier penetration compared to the target compound .

Phenoxy Ring Substitutions

- Target Compound: 4-Nitrophenoxy group.

- 2-[2-Methoxy-4-(prop-2-en-1-yl)phenoxy]-N-(2-methylphenyl)acetamide (RKS-1): Methoxy (electron-donating) and allyl groups on the phenoxy ring confer distinct electronic effects. RKS-1 demonstrated potent COX-2 inhibition (-8.9 kcal/mol docking score) and in vivo anti-inflammatory activity, suggesting that electron-donating groups may optimize target engagement .

- 2-(4-Chlorophenoxy)-N-{2-[4-(2-phenylpropan-2-yl)phenoxy]ethyl}acetamide: Chlorine’s moderate electron withdrawal and a bulky substituent may reduce metabolic degradation but introduce steric hindrance .

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- However, excessive electron withdrawal (e.g., nitro vs. methoxy) may reduce binding affinity in certain contexts, as seen in RKS-1’s superior COX-2 inhibition .

- Lipophilicity vs. Solubility : Allyl substituents strike a balance between permeability and solubility, whereas hydroxyl or trifluoromethyl groups skew this balance, impacting pharmacokinetics .

- Structural Complexity : Bulky substituents (e.g., trifluoromethylphenyl) improve metabolic stability but may hinder target engagement due to steric effects .

Biological Activity

2-(4-nitrophenoxy)-N-(prop-2-en-1-yl)acetamide is a synthetic compound that has garnered attention in various fields, particularly for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications in medicine, and relevant research findings.

Chemical Structure and Properties

The compound features a nitrophenoxy group attached to an acetamide backbone with a prop-2-en-1-yl substituent. This unique structure contributes to its diverse biological activities, which include anti-inflammatory, anticancer, and antimicrobial properties.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit certain enzymes involved in inflammatory pathways. In particular, it has shown potential as a COX inhibitor, which is crucial for the synthesis of pro-inflammatory mediators such as prostaglandins .

- Anticancer Activity : Research indicates that this compound may induce cytotoxic effects on cancer cell lines. For example, studies have shown that it can reduce cell viability in liver carcinoma cells (HEPG2) with an IC50 value indicating significant potency .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been evaluated through various assays. It was found to suppress the activity of COX enzymes, leading to a decrease in the production of inflammatory mediators:

Anticancer Activity

In vitro studies on liver carcinoma cell lines have demonstrated that the compound exhibits significant cytotoxicity:

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties against various bacterial strains:

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Enzyme Interaction Studies : Investigations into its role as a biochemical probe revealed that it could effectively modulate enzyme activities and protein interactions, suggesting its utility in biochemical research.

- Therapeutic Applications : The compound has been explored for therapeutic applications beyond inflammation and cancer treatment, including potential roles in neuroprotection and metabolic disorders .

- Structure-Activity Relationship (SAR) : SAR studies indicate that modifications to the nitrophenoxy group significantly affect the biological activity of the compound, providing insights for further drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.